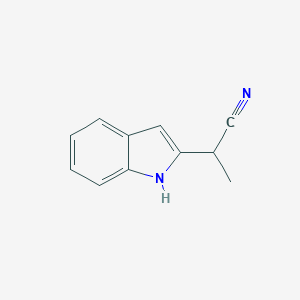

2-(1-Cyanoethyl)indole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(1H-indol-2-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-8(7-12)11-6-9-4-2-3-5-10(9)13-11/h2-6,8,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGPRHWJHDKGZJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C1=CC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404642 | |

| Record name | 2-(1-CYANOETHYL)INDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76017-87-3 | |

| Record name | 2-(1-CYANOETHYL)INDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-(1-Cyanoethyl)indole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic route for 2-(1-cyanoethyl)indole starting from indole. Due to the propensity of indole to undergo electrophilic substitution at the C3 position, a direct alkylation at the C2 position is challenging. The presented methodology circumvents this issue through a multi-step strategy involving protection of the indole nitrogen, directed metallation at the C2 position, alkylation with a suitable electrophile, and subsequent deprotection. This approach is based on established principles of indole chemistry and analogous transformations reported in the literature.

Synthetic Strategy Overview

The synthesis of this compound from indole is proposed to proceed via a three-step sequence:

-

N-Protection: The indole nitrogen is protected with a bulky triisopropylsilyl (TIPS) group to sterically hinder the C7 position and electronically favor deprotonation at the C2 position.

-

Directed C2-Lithiation and Alkylation: The N-protected indole undergoes regioselective lithiation at the C2 position using an organolithium base. The resulting 2-lithioindole derivative is then reacted with 2-bromopropionitrile to introduce the 1-cyanoethyl group.

-

N-Deprotection: The TIPS protecting group is removed under mild conditions to yield the final product, this compound.

This strategic approach allows for the selective functionalization of the less reactive C2 position of the indole nucleus.

Reaction Mechanism and Experimental Workflow

The logical flow of the synthetic process is depicted in the following diagram.

Caption: Workflow for the synthesis of this compound.

The signaling pathway diagram below illustrates the key transformations and intermediates in the proposed synthesis.

Caption: Key transformations in the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis, based on analogous reactions reported in the literature for the C2-alkylation of indoles.

| Step | Transformation | Starting Material | Key Reagents | Product | Representative Yield (%) |

| 1 | N-Protection | Indole | NaH, TIPSCl | 1-(Triisopropylsilyl)-1H-indole | 90-98 |

| 2 | C2-Lithiation & Alkylation | 1-(Triisopropylsilyl)-1H-indole | n-BuLi, 2-Bromopropionitrile | 2-(1-Cyanoethyl)-1-(triisopropylsilyl)-1H-indole | 60-75 |

| 3 | N-Deprotection | 2-(1-Cyanoethyl)-1-(triisopropylsilyl)-1H-indole | TBAF | This compound | 85-95 |

Detailed Experimental Protocols

Step 1: Synthesis of 1-(Triisopropylsilyl)-1H-indole

-

Materials: Indole, Sodium Hydride (60% dispersion in mineral oil), Triisopropylsilyl chloride (TIPSCl), Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add sodium hydride (1.2 eq).

-

Add anhydrous THF via syringe and cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of indole (1.0 eq) in anhydrous THF to the cooled suspension.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

-

Cool the reaction mixture back to 0 °C and add triisopropylsilyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 1-(triisopropylsilyl)-1H-indole.

-

Step 2: Synthesis of 2-(1-Cyanoethyl)-1-(triisopropylsilyl)-1H-indole

-

Materials: 1-(Triisopropylsilyl)-1H-indole, n-Butyllithium (n-BuLi, solution in hexanes), 2-Bromopropionitrile, Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add a solution of 1-(triisopropylsilyl)-1H-indole (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) to the cooled solution.

-

Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.

-

Add a solution of 2-bromopropionitrile (1.2 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Step 3: Synthesis of this compound

-

Materials: 2-(1-Cyanoethyl)-1-(triisopropylsilyl)-1H-indole, Tetrabutylammonium fluoride (TBAF, 1M solution in THF), Tetrahydrofuran (THF).

-

Procedure:

-

To a round-bottom flask, add a solution of 2-(1-cyanoethyl)-1-(triisopropylsilyl)-1H-indole (1.0 eq) in THF.

-

Add tetrabutylammonium fluoride solution (1.5 eq) to the flask at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield this compound.

-

Predicted Spectroscopic Data for this compound

The following table provides predicted spectroscopic data for the final product based on the analysis of structurally similar 2-substituted indoles.

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.10 (br s, 1H, NH), 7.65 (d, 1H, Ar-H), 7.35 (d, 1H, Ar-H), 7.15 (t, 1H, Ar-H), 7.10 (t, 1H, Ar-H), 6.40 (s, 1H, H-3), 4.20 (q, 1H, CH), 1.75 (d, 3H, CH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 138.5, 136.0, 128.5, 122.0, 121.0, 120.0, 118.0, 110.5, 101.0, 25.0, 18.0. |

| IR (KBr, cm⁻¹) | ν: 3400 (N-H stretch), 2245 (C≡N stretch), 1610, 1450, 740 (aromatic C-H bend). |

| Mass Spec. (EI) | m/z (%): 170 (M⁺), 155, 143, 117. |

This in-depth guide provides a robust framework for the synthesis of this compound. Researchers and scientists in drug development can utilize this proposed methodology as a starting point for their synthetic efforts, with the understanding that optimization of reaction conditions may be necessary to achieve desired yields and purity. The provided data and diagrams offer a comprehensive overview of the synthetic strategy and expected outcomes.

An In-depth Technical Guide to 2-(1-Cyanoethyl)indole: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 2-(1-cyanoethyl)indole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document consolidates available data on its physicochemical properties, spectral characteristics, and synthetic approaches, presenting it in a structured format to support research and development activities.

Chemical Structure and Identification

This compound, also known as 2-(1H-indol-2-yl)propanenitrile, possesses a core indole scaffold substituted at the 2-position with a 1-cyanoethyl group. This structure imparts specific chemical reactivity and potential biological activity.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 2-(1H-indol-2-yl)propanenitrile |

| CAS Number | 76017-87-3[1] |

| Molecular Formula | C₁₁H₁₀N₂ |

| Molecular Weight | 170.21 g/mol |

| Canonical SMILES | CC(C#N)C1=CC2=CC=CC=C2N1 |

| InChI Key | Not available |

Physicochemical Properties

Quantitative data for the physicochemical properties of this compound are not extensively reported in publicly available literature. The following table summarizes the available information and provides estimated values based on related compounds. Experimental determination is recommended for precise values.

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Melting Point | Not experimentally determined. | Indole has a melting point of 52-54 °C.[2][3] Substitution may alter this value. |

| Boiling Point | Not experimentally determined. | Indole has a boiling point of 253-254 °C.[2][3] |

| Solubility | Water: Sparingly soluble (predicted). Ethanol: Soluble (predicted). DMSO: Soluble (predicted). Chloroform: Soluble (predicted). | The parent compound, indole, is slightly soluble in water and soluble in many organic solvents.[2][3][4] The presence of the polar cyano group may slightly increase aqueous solubility compared to indole. |

| Appearance | Yellow solid (for the isotopically labeled analog).[5] | The appearance of the unlabeled compound is expected to be a solid at room temperature. |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the indole ring protons and the protons of the 1-cyanoethyl substituent. The aromatic region will display characteristic multiplets for the benzene ring protons. The methine proton of the cyanoethyl group will likely appear as a quartet, coupled to the adjacent methyl protons, which will in turn appear as a doublet. The N-H proton of the indole ring will likely be a broad singlet.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the indole ring system and the 1-cyanoethyl group. The carbon of the nitrile group (C≡N) is expected to appear in the range of 115-125 ppm.[6][7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for the N-H and C≡N functional groups.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Notes |

| N-H Stretch (Indole) | 3400 - 3300 | A sharp to moderately broad peak is expected.[8] |

| C≡N Stretch (Nitrile) | 2260 - 2220 | A sharp, medium-intensity peak is characteristic of the nitrile group.[9] |

| C-H Stretch (Aromatic) | 3100 - 3000 | |

| C-H Stretch (Aliphatic) | 3000 - 2850 | |

| C=C Stretch (Aromatic) | 1600 - 1450 |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 170. Fragmentation patterns would likely involve the loss of the cyanoethyl side chain or fragments thereof. The base peak could correspond to the stable indole cation.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, general methods for the synthesis of related indole-2-carbonitriles can be adapted. One common approach is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine with a ketone or aldehyde.[10]

General Synthetic Approach via Fischer Indole Synthesis

A plausible synthetic route would involve the reaction of phenylhydrazine with 2-cyanopropanal or a related precursor under acidic conditions.

Caption: General workflow for the Fischer indole synthesis of this compound.

Illustrative Experimental Protocol (Adapted from related syntheses)

Materials:

-

Phenylhydrazine

-

2-Cyanopropanal (or a suitable precursor)

-

Acid catalyst (e.g., sulfuric acid, zinc chloride, or polyphosphoric acid)

-

Solvent (e.g., ethanol, acetic acid, or toluene)

-

Sodium bicarbonate solution

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Hydrazone Formation: Phenylhydrazine and 2-cyanopropanal are dissolved in a suitable solvent (e.g., ethanol). The mixture is stirred, often with gentle heating, to form the corresponding phenylhydrazone. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cyclization: The acid catalyst is added to the reaction mixture containing the hydrazone. The mixture is then heated to reflux for several hours to induce cyclization.

-

Work-up: After cooling to room temperature, the reaction mixture is neutralized with a base, such as sodium bicarbonate solution. The product is then extracted into an organic solvent like ethyl acetate.

-

Purification: The organic layer is washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Note: This is a generalized protocol and optimization of reaction conditions, including temperature, reaction time, and choice of catalyst and solvent, would be necessary to achieve a good yield of the desired product.

Logical Relationships in Analysis

The structural elucidation of this compound relies on the combined interpretation of various analytical techniques.

Caption: Logical workflow for the synthesis and structural confirmation of this compound.

This technical guide serves as a foundational resource for professionals engaged in research and development involving this compound. While key identifiers and predicted properties are provided, further experimental investigation is crucial for a complete understanding of this compound's chemical behavior.

References

- 1. 34023-76-2 CAS MSDS (3-INDOL-3-YL-2-(PHENYLCARBONYL)PROP-2-ENENITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 3. 2-(3-methyl-1H-indol-2-yl)acetonitrile | CAS#:54124-41-3 | Chemsrc [chemsrc.com]

- 4. scialert.net [scialert.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. researchgate.net [researchgate.net]

- 9. Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Spectroscopic Profile of 2-(1-Cyanoethyl)indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(1-cyanoethyl)indole, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of published experimental data, this guide presents predicted spectroscopic values for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside typical Infrared (IR) absorption frequencies. These data are crucial for the identification, characterization, and quality control of this molecule in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.10 | br s | 1H | N-H |

| ~7.60 | d | 1H | H-7 |

| ~7.35 | d | 1H | H-4 |

| ~7.15 | t | 1H | H-6 |

| ~7.08 | t | 1H | H-5 |

| ~6.40 | s | 1H | H-3 |

| ~4.50 | q | 1H | CH-CN |

| ~1.75 | d | 3H | CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~138.0 | C-2 |

| ~136.0 | C-7a |

| ~128.5 | C-3a |

| ~122.0 | C-6 |

| ~121.0 | C-5 |

| ~120.0 | C-4 |

| ~119.0 | CN |

| ~111.0 | C-7 |

| ~101.0 | C-3 |

| ~30.0 | CH-CN |

| ~20.0 | CH₃ |

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium, Sharp | N-H Stretch |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch |

| ~2250 | Medium, Sharp | C≡N Stretch |

| ~1600-1450 | Medium-Strong | C=C Aromatic Ring Stretch |

| ~740 | Strong | C-H Out-of-plane Bend |

Table 4: Expected Mass Spectrometry (EI-MS) Fragmentation

| m/z | Relative Intensity | Assignment |

| 170 | High | [M]⁺ (Molecular Ion) |

| 155 | Medium | [M - CH₃]⁺ |

| 143 | High | [M - HCN]⁺ |

| 117 | Medium | [Indole]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 5-20 mg) is prepared in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

The IR spectrum of solid this compound can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr (potassium bromide) pellet, where a small amount of the compound is intimately mixed with KBr powder and pressed into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which allows for the direct analysis of the solid sample with minimal preparation. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data can be acquired using various ionization techniques. For Electron Ionization (EI-MS), a small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. This causes ionization and fragmentation of the molecule. The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z). For softer ionization methods like Electrospray Ionization (ESI-MS), the sample is dissolved in a suitable solvent and infused into the mass spectrometer through a charged capillary, which generates ions with minimal fragmentation, allowing for the prominent observation of the molecular ion.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Technical Guide: 2-(1-Cyanoethyl)indole (CAS 76017-87-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, and potential biological significance of 2-(1-Cyanoethyl)indole, identified by CAS number 76017-87-3. The information presented herein is intended to support research and development activities in the fields of medicinal chemistry, pharmacology, and materials science.

Chemical Identity and Physical Properties

This compound is an indole derivative characterized by a cyanoethyl substituent at the 2-position of the indole ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 76017-87-3 | N/A |

| Molecular Formula | C₁₁H₁₀N₂ | [1] |

| Molecular Weight | 170.21 g/mol | [1] |

| Appearance | Yellow Solid | [2] |

| Storage Temperature | 2-8°C (Refrigerator) | [2] |

| Shipping Conditions | Ambient | [2] |

Table 2: Physicochemical Properties of Indole (CAS 120-72-9)

| Property | Value | Source |

| Melting Point | 52-54 °C | N/A |

| Boiling Point | 253-254 °C | N/A |

| Solubility in Water | 0.19 g/100 mL (20 °C) | N/A |

| Appearance | White solid | N/A |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, general methods for the synthesis of substituted indoles and cyanoindole derivatives are well-established. These methods often involve the cyclization of appropriately substituted anilines or phenylhydrazines. The introduction of the cyanoethyl group at the 2-position could potentially be achieved through various synthetic strategies, including palladium-catalyzed cross-coupling reactions.[3]

A general workflow for the synthesis of substituted indoles is depicted below.

Caption: Generalized synthetic workflow for indole derivatives.

Safety and Handling

Table 3: Hazard Information for Indole (CAS 120-72-9) (for reference)

| Hazard Statement | Precautionary Statement |

| Harmful if swallowed.[5][6] | Do not eat, drink or smoke when using this product.[5] |

| Toxic in contact with skin.[5][6] | Wear protective gloves/ protective clothing.[5] |

| Causes serious eye irritation.[5] | Wear eye protection/ face protection.[5] |

| Very toxic to aquatic life.[5][6] | Avoid release to the environment.[5][6] |

Handling:

-

Use in a well-ventilated area.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a cool, dry place.

-

Keep container tightly closed.

Biological Activity and Potential Applications

The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities.[7][8] Indole derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[8] The introduction of a cyano group can significantly influence the electronic properties of the indole ring and provide a handle for further chemical modifications, making cyanoindoles valuable intermediates in drug discovery.

While specific biological studies on this compound are limited in the public domain, its structural similarity to other biologically active indoles suggests it may be a candidate for screening in various therapeutic areas. The nitrile group can participate in hydrogen bonding and can be chemically transformed into other functional groups, offering versatility in the design of new therapeutic agents.

The potential mechanism of action for many indole derivatives involves their interaction with various protein targets, including enzymes and receptors. For example, some indole compounds have been shown to inhibit kinases or modulate signaling pathways involved in cell proliferation and inflammation.

Caption: Biological activities associated with the indole scaffold.

Experimental Protocols

Detailed experimental protocols for the synthesis, analysis, or biological evaluation of this compound are not extensively documented in publicly available literature. Researchers should refer to general methods for the synthesis and characterization of indole derivatives and adapt them accordingly.

General Protocol for Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the exact mass and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: The presence of the nitrile group can be confirmed by a characteristic absorption band in the IR spectrum.

-

Purity Analysis: High-performance liquid chromatography (HPLC) is a suitable method for determining the purity of the compound.

Conclusion

This compound is a chemical compound with potential for further investigation in various scientific disciplines, particularly in medicinal chemistry. While specific data on its properties and biological activity are currently limited, its structural features suggest it could be a valuable building block for the synthesis of novel compounds with interesting pharmacological profiles. Further research is warranted to fully elucidate its physicochemical characteristics, develop efficient synthetic routes, and explore its biological potential. Researchers are advised to exercise appropriate caution during handling, drawing guidance from the safety information available for related indole compounds.

References

- 1. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Indole:Chemical Properties and Production_Chemicalbook [chemicalbook.com]

- 4. Buy 3-Cyano-5-(2-aminoethyl)indole [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of indole scaffold-based dual inhibitors of NOD1 and NOD2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity of the Cyano Group in 2-(1-Cyanoethyl)indole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the cyano group in 2-(1-cyanoethyl)indole. The indole nucleus, a privileged scaffold in medicinal chemistry, is known for its rich and diverse reactivity. The introduction of a cyanoethyl substituent at the C2 position presents a unique chemical entity with potential for a variety of chemical transformations. This document explores the key reactions of the cyano group, including hydrolysis and reduction, and examines the influence of the 2-(1-cyanoethyl) substituent on the reactivity of the indole ring itself, particularly in electrophilic substitution reactions such as the Vilsmeier-Haack and Mannich reactions. Detailed experimental protocols, based on established methodologies for similar compounds, are provided to guide researchers in the practical application of these transformations.

Introduction

Indole and its derivatives are fundamental heterocyclic structures present in a vast array of natural products, pharmaceuticals, and agrochemicals. The inherent nucleophilicity of the indole ring, particularly at the C3 position, makes it a versatile building block for organic synthesis. The presence of a 2-(1-cyanoethyl) group introduces two key reactive centers: the cyano group and the indole nucleus. The interplay between these two functionalities dictates the overall chemical behavior of the molecule. Understanding this reactivity is crucial for the design and synthesis of novel indole-based compounds with potential therapeutic applications. This guide will systematically dissect the reactivity of the cyano group and the substituted indole core, offering a detailed theoretical framework and practical experimental guidance.

Reactivity of the Cyano Group

The cyano (nitrile) group is a versatile functional group capable of undergoing a range of transformations, primarily through nucleophilic attack at the electrophilic carbon atom. The principal reactions of the cyano group in this compound are hydrolysis and reduction.

Hydrolysis of the Cyano Group

The hydrolysis of the nitrile functionality in this compound can be achieved under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-(1-carboxyethyl)indole, through an intermediate amide.

Reaction Pathway: Hydrolysis

Caption: Hydrolysis of this compound.

2.1.1. Acid-Catalyzed Hydrolysis

Under acidic conditions, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon atom and facilitating nucleophilic attack by water.

Experimental Protocol: Acid-Catalyzed Hydrolysis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in a mixture of a suitable organic solvent (e.g., ethanol, dioxane) and a concentrated aqueous acid (e.g., H₂SO₄, HCl).

-

Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., saturated NaHCO₃ solution).

-

Isolation: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

2.1.2. Base-Catalyzed Hydrolysis

In basic media, the hydroxide ion directly attacks the electrophilic nitrile carbon.

Experimental Protocol: Base-Catalyzed Hydrolysis

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend this compound (1.0 eq.) in an aqueous solution of a strong base (e.g., NaOH, KOH). A co-solvent like ethanol may be used to improve solubility.

-

Reaction Conditions: Heat the mixture to reflux until the reaction is complete as indicated by TLC.

-

Work-up: Cool the reaction mixture and acidify with a mineral acid (e.g., concentrated HCl) to precipitate the carboxylic acid.

-

Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

| Reaction | Reagents | Product | Typical Yield (%) |

| Acid-Catalyzed Hydrolysis | H₂SO₄ / H₂O, EtOH | 2-(1-Carboxyethyl)indole | 70-90 (estimated) |

| Base-Catalyzed Hydrolysis | NaOH / H₂O, EtOH | 2-(1-Carboxyethyl)indole | 75-95 (estimated) |

Table 1: Summary of Hydrolysis Reactions. Yields are estimated based on general procedures for nitrile hydrolysis.

Reduction of the Cyano Group

The cyano group can be reduced to a primary amine, 2-(2-aminopropyl)indole, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Reaction Pathway: Reduction

Caption: Reduction of this compound.

2.2.1. Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a powerful reducing agent that readily converts nitriles to primary amines.

Experimental Protocol: Reduction with LiAlH₄

-

Reaction Setup: To a stirred suspension of LiAlH₄ (excess, typically 2-3 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 eq.) in anhydrous THF dropwise at 0 °C.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.

-

Work-up: Cool the reaction to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Isolation: Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate. Dry the combined organic filtrates over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purification: Purify the resulting amine by column chromatography on silica gel (often with a small percentage of triethylamine in the eluent to prevent tailing) or by distillation under reduced pressure.

2.2.2. Catalytic Hydrogenation

Catalytic hydrogenation offers a milder alternative for the reduction of nitriles.

Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or acetic acid) in a hydrogenation vessel.

-

Catalyst: Add a catalytic amount of a hydrogenation catalyst, such as Raney Nickel or Palladium on carbon (Pd/C).

-

Reaction Conditions: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and agitate the mixture at room temperature or with gentle heating until hydrogen uptake ceases.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the product as described for the LiAlH₄ reduction.

| Reaction | Reagents | Product | Typical Yield (%) |

| Reduction with LiAlH₄ | 1. LiAlH₄, THF; 2. H₂O | 2-(2-Aminopropyl)indole | 80-95 (estimated) |

| Catalytic Hydrogenation | H₂, Raney Ni or Pd/C | 2-(2-Aminopropyl)indole | 70-90 (estimated) |

Table 2: Summary of Reduction Reactions. Yields are estimated based on general procedures for nitrile reduction.

Reactivity of the Indole Ring

The indole ring is an electron-rich aromatic system, and as such, it readily undergoes electrophilic substitution. The preferred site of attack is the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (Wheland intermediate). The presence of an alkyl-type substituent at the C2 position, such as the 1-cyanoethyl group, is generally considered to be weakly electron-donating and is not expected to significantly alter the inherent reactivity of the indole nucleus.

Logical Relationship: Electrophilic Substitution

Caption: General mechanism for electrophilic substitution.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic and heteroaromatic compounds. For 2-substituted indoles, formylation is expected to occur at the C3 position.

Experimental Protocol: Vilsmeier-Haack Reaction

-

Reagent Preparation: In a flask under an inert atmosphere, cool a solution of anhydrous N,N-dimethylformamide (DMF) to 0 °C and add phosphorus oxychloride (POCl₃) dropwise with stirring. Stir the mixture at 0 °C for about 30 minutes to form the Vilsmeier reagent.

-

Reaction: To the pre-formed Vilsmeier reagent, add a solution of this compound in DMF dropwise at 0 °C.

-

Reaction Conditions: After the addition, allow the reaction to warm to room temperature and then heat to around 40-60 °C for a few hours, monitoring by TLC.

-

Work-up: Pour the reaction mixture onto crushed ice and basify with an aqueous NaOH solution.

-

Isolation: Extract the product with an organic solvent, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification: Purify the resulting aldehyde by column chromatography.

Mannich Reaction

The Mannich reaction introduces an aminomethyl group onto an active hydrogen-containing compound. For indoles, this typically occurs at the C3 position.

Experimental Protocol: Mannich Reaction

-

Reaction Setup: In a flask, mix formaldehyde (as an aqueous solution or paraformaldehyde), a secondary amine (e.g., dimethylamine, as its hydrochloride salt), and this compound in a solvent such as acetic acid or ethanol.

-

Reaction Conditions: Heat the mixture to reflux for several hours until the reaction is complete (TLC monitoring).

-

Work-up: Cool the reaction mixture and pour it into an ice-water mixture. Basify with aqueous NaOH or ammonia.

-

Isolation: Extract the product with a suitable organic solvent, wash the organic layer, dry it, and concentrate it.

-

Purification: Purify the Mannich base by column chromatography or recrystallization.

| Reaction | Reagents | Expected Product |

| Vilsmeier-Haack | 1. POCl₃, DMF; 2. H₂O | 3-Formyl-2-(1-cyanoethyl)indole |

| Mannich Reaction | CH₂O, R₂NH | 3-((Dialkylamino)methyl)-2-(1-cyanoethyl)indole |

Table 3: Expected Products of Electrophilic Substitution on the Indole Ring.

Conclusion

The reactivity of this compound is characterized by the distinct chemistries of its two main components: the cyano group and the indole nucleus. The cyano group can be readily transformed into a carboxylic acid or a primary amine through standard hydrolysis or reduction protocols, respectively. These transformations provide valuable synthetic handles for further molecular elaboration. The indole ring, being electron-rich, is predicted to undergo electrophilic substitution predominantly at the C3 position, as is typical for 2-substituted indoles. The 2-(1-cyanoethyl) substituent is not expected to significantly alter this inherent reactivity profile. The experimental protocols provided in this guide, derived from well-established procedures for analogous structures, offer a solid foundation for researchers to explore the synthetic potential of this interesting molecule in the development of new chemical entities for various applications, including drug discovery. Further experimental validation is encouraged to determine the precise optimal conditions and yields for these transformations.

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-(1-Cyanoethyl)indole

For Researchers, Scientists, and Drug Development Professionals

Introduction: Reactivity and Regioselectivity of the Indole Nucleus

The indole ring is an electron-rich heterocyclic system, making it highly susceptible to electrophilic attack. The pyrrole moiety of the indole ring is significantly more reactive than the benzene ring. Electrophilic substitution on an unsubstituted indole preferentially occurs at the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the Wheland intermediate) through resonance, without disrupting the aromaticity of the benzene ring.

The substituent at the C2 position of the indole ring plays a crucial role in directing further electrophilic substitution. The 2-(1-cyanoethyl) group in the target molecule is expected to exert both electronic and steric effects that will influence the regioselectivity of incoming electrophiles.

Electronic Effects: The 1-cyanoethyl group is a hybrid of an electron-donating ethyl group and an electron-withdrawing cyano group. The inductive effect of the cyano group will deactivate the indole ring to some extent compared to an unsubstituted indole. However, the overall directing effect is anticipated to be dominated by the indole nitrogen and the alkyl nature of the substituent.

Steric Effects: The 2-(1-cyanoethyl) group presents a moderate steric hindrance at the C2 position, which will likely disfavor direct attack at the adjacent C3 position to some degree, although C3 substitution is still expected to be the major pathway for many electrophiles.

Based on these considerations, electrophilic attack on 2-(1-cyanoethyl)indole is predicted to occur predominantly at the C3 position . In cases where the C3 position is blocked or the reaction conditions are harsh, substitution may occur at the C5 or C6 positions of the benzene ring.

Synthesis of this compound

The starting material, this compound, can be synthesized through various methods. One plausible route is the Fischer indole synthesis from a suitably substituted hydrazine and a ketone. Another common method involves the direct alkylation of indole. A potential synthetic pathway is the reaction of indole with 2-bromopropionitrile in the presence of a base.

Illustrative Synthetic Pathway

Caption: Proposed synthesis of this compound.

Key Electrophilic Substitution Reactions

This section details the predicted outcomes and provides generalized experimental protocols for various electrophilic substitution reactions on this compound.

Halogenation

Halogenation of indoles can be achieved using various reagents. For 2-alkylindoles, reagents like N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂) are commonly used for bromination and chlorination, respectively, and typically result in substitution at the C3 position.

Predicted Outcome:

| Reaction | Reagent | Major Product |

| Bromination | N-Bromosuccinimide (NBS) | 3-Bromo-2-(1-cyanoethyl)indole |

| Chlorination | Sulfuryl chloride (SO₂Cl₂) | 3-Chloro-2-(1-cyanoethyl)indole |

Experimental Protocol (General):

-

Dissolve this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).

-

Cool the solution to 0 °C in an ice bath.

-

Add the halogenating agent (NBS or SO₂Cl₂, 1.05 eq) portion-wise over 15-30 minutes.

-

Stir the reaction mixture at 0 °C to room temperature and monitor the progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Caption: Halogenation of this compound.

Nitration

Direct nitration of indoles with strong acids like nitric acid often leads to polymerization and low yields. Milder, non-acidic nitrating agents are preferred. A common method involves the in situ generation of trifluoroacetyl nitrate.

Predicted Outcome:

| Reaction | Reagent | Major Product |

| Nitration | Tetramethylammonium nitrate / Trifluoroacetic anhydride | 3-Nitro-2-(1-cyanoethyl)indole |

Experimental Protocol (General):

-

To a solution of this compound (1.0 eq) and tetramethylammonium nitrate (1.1 eq) in acetonitrile, add trifluoroacetic anhydride (1.5 eq) dropwise at 0 °C.

-

Stir the reaction mixture at 0 °C and monitor by TLC.

-

Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Caption: Nitration of this compound.

Friedel-Crafts Acylation

Friedel-Crafts acylation of indoles typically occurs at the C3 position. A Lewis acid catalyst such as aluminum chloride (AlCl₃) is generally required.

Predicted Outcome:

| Reaction | Reagent | Catalyst | Major Product |

| Acylation | Acyl chloride (RCOCl) | AlCl₃ | 3-Acyl-2-(1-cyanoethyl)indole |

Experimental Protocol (General):

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane, add the acyl chloride (1.1 eq) dropwise at 0 °C.

-

Stir the mixture for 15 minutes, then add a solution of this compound (1.0 eq) in dichloromethane dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully pour the reaction mixture into ice-water and extract with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate and concentrate.

-

Purify the product by column chromatography.

Caption: Friedel-Crafts acylation of this compound.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic compounds, including indoles. The Vilsmeier reagent is typically prepared in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[1]

Predicted Outcome:

| Reaction | Reagent | Major Product |

| Formylation | POCl₃ / DMF | This compound-3-carbaldehyde |

Experimental Protocol (General):

-

To a stirred solution of DMF (3.0 eq) at 0 °C, add POCl₃ (1.2 eq) dropwise.

-

Stir the mixture for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of this compound (1.0 eq) in DMF.

-

Heat the reaction mixture to 60-80 °C and stir until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it into ice-water.

-

Basify with a sodium hydroxide solution and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry, and concentrate.

-

Purify the product by column chromatography.

Caption: Vilsmeier-Haack formylation of this compound.

Mannich Reaction

The Mannich reaction introduces an aminomethyl group onto the indole ring, typically at the C3 position. The reaction involves an aldehyde (usually formaldehyde), a secondary amine, and the indole substrate.

Predicted Outcome:

| Reaction | Reagents | Major Product |

| Aminomethylation | Formaldehyde, Secondary Amine (e.g., Dimethylamine) | 3-((Dimethylamino)methyl)-2-(1-cyanoethyl)indole |

Experimental Protocol (General):

-

To a mixture of the secondary amine (1.2 eq) and aqueous formaldehyde (1.2 eq) in a suitable solvent like acetic acid or ethanol, add this compound (1.0 eq).

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by TLC.

-

Once complete, neutralize the reaction mixture with a base (e.g., sodium carbonate).

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry, and concentrate.

-

Purify the product by column chromatography or crystallization.

Caption: Mannich reaction of this compound.

Summary of Predicted Regioselectivity and Products

The following table summarizes the predicted major products for the electrophilic substitution reactions of this compound.

| Reaction Type | Electrophile | Predicted Major Product |

| Halogenation | Br⁺ | 3-Bromo-2-(1-cyanoethyl)indole |

| Cl⁺ | 3-Chloro-2-(1-cyanoethyl)indole | |

| Nitration | NO₂⁺ | 3-Nitro-2-(1-cyanoethyl)indole |

| Friedel-Crafts Acylation | RCO⁺ | 3-Acyl-2-(1-cyanoethyl)indole |

| Vilsmeier-Haack Formylation | [Me₂N=CHCl]⁺ | This compound-3-carbaldehyde |

| Mannich Reaction | [CH₂=NR₂]⁺ | 3-((Dialkylamino)methyl)-2-(1-cyanoethyl)indole |

Conclusion

While direct experimental evidence is lacking, the electrophilic substitution reactions of this compound can be predicted with a reasonable degree of confidence based on the well-established reactivity patterns of the indole nucleus and the directing effects of 2-alkyl substituents. The C3 position is the anticipated site of electrophilic attack for a variety of common electrophiles. The provided generalized protocols offer a starting point for the synthesis of novel 3-substituted this compound derivatives, which may be of interest in medicinal chemistry and materials science. It is imperative that any experimental work based on these predictions be conducted with careful optimization and characterization of the resulting products.

References

Stability and Storage of 2-(1-cyanoethyl)indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(1-cyanoethyl)indole. Due to the limited publicly available stability data specific to this compound, this guide draws upon established knowledge of the stability of indole derivatives, information from chemical suppliers, and standardized methodologies for stability testing. The principles and protocols outlined herein provide a robust framework for handling, storing, and evaluating the stability of this compound in a research and development setting.

Recommended Storage Conditions

Based on data from chemical suppliers for structurally related indole compounds, the following storage conditions are recommended for this compound to ensure its integrity and minimize degradation.

Table 1: Recommended Storage and Shipping Conditions for this compound and Related Compounds

| Compound | Recommended Storage Temperature | Shipping Conditions | Reference |

| This compound-13C215N | 2-8°C (Refrigerator) | Ambient | [1] |

| 1-(2-Cyanoethyl)-1H-Indole-6-Carboxylic Acid | 0-8°C | Not Specified | [2] |

These recommendations suggest that this compound should be stored in a refrigerator. The solid material is described as a "Yellow Solid"[1].

General Stability of Indole Derivatives

The indole nucleus is susceptible to degradation under various environmental conditions. Understanding the general stability profile of indoles is crucial for handling this compound.

Key Stability Concerns for Indole Compounds:

-

Light Sensitivity: Indole and its derivatives are often sensitive to light. A safety data sheet for indole explicitly mentions its light sensitivity. It is crucial to store this compound in light-resistant containers or protected from light.

-

Air/Oxidative Sensitivity: Indoles can be susceptible to oxidation. The same safety data sheet for indole notes its air sensitivity. Storage under an inert atmosphere (e.g., argon or nitrogen) is advisable for long-term storage or for highly pure reference standards.

-

pH and Hydrolysis: The stability of indole derivatives can be pH-dependent. Forced degradation studies, a standard practice in pharmaceutical development, typically involve assessing stability in acidic and basic conditions to understand hydrolytic degradation pathways[3][4].

-

Thermal Stress: Elevated temperatures can accelerate the degradation of organic compounds, including indoles. While indole is reported to be chemically stable at room temperature, assessing its stability at elevated temperatures is a key component of forced degradation studies[3].

Potential Degradation Pathways

While specific degradation pathways for this compound have not been detailed in the available literature, studies on the biodegradation of indole provide insights into potential reactive sites. The degradation of indole often proceeds through hydroxylation at the 2- and 3-positions of the pyrrole ring, leading to intermediates like oxindole and isatin, followed by ring cleavage[5]. It is plausible that abiotic degradation under oxidative conditions could follow a similar initial hydroxylation pattern.

Below is a generalized diagram illustrating a potential initial step in the oxidative degradation of an indole ring, which could be applicable to this compound.

Caption: Potential initial oxidative degradation pathway of the indole ring.

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions more severe than accelerated storage conditions to identify potential degradation products and establish degradation pathways[3][6]. The results of such studies are crucial for developing stability-indicating analytical methods, which are a regulatory requirement for pharmaceutical compounds[4][7].

General Workflow for Forced Degradation Studies

The following diagram outlines a typical workflow for conducting forced degradation studies on a compound like this compound.

Caption: Experimental workflow for forced degradation studies.[8]

Detailed Methodologies for Stress Testing

The following protocols are adapted from general guidelines for forced degradation studies of indole compounds and can be applied to this compound[8]. A stock solution of this compound (e.g., 1 mg/mL in a suitable solvent like methanol or acetonitrile) should be prepared first.

Table 2: Experimental Protocols for Forced Degradation Studies

| Stress Condition | Protocol |

| Acid Hydrolysis | To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase for analysis.[8] |

| Base Hydrolysis | To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase.[8] |

| Oxidative Degradation | To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase.[8] |

| Thermal Degradation | Place the solid this compound in a 60°C oven for 48 hours. Prepare a solution of the heat-stressed solid (e.g., 0.1 mg/mL) in the mobile phase for analysis.[8] |

| Photolytic Degradation | Expose a solution of this compound (e.g., 0.1 mg/mL) to a photostability chamber with both UV and visible light for 24 hours. A control sample should be kept in the dark at the same temperature.[8] |

Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection, is essential to separate and quantify the parent compound from any degradation products[9][10]. The method should be validated to demonstrate specificity, linearity, accuracy, precision, and robustness, in accordance with ICH guidelines[7].

Summary and Recommendations

-

Storage: Store this compound in a refrigerator at 2-8°C, protected from light and air. For long-term storage, consider an inert atmosphere.

-

Handling: Prepare solutions fresh and minimize their exposure to light and elevated temperatures.

-

Stability Assessment: Conduct forced degradation studies as outlined to understand the intrinsic stability of the molecule and to develop a validated stability-indicating analytical method. This is a critical step in the drug development process.

By following these guidelines, researchers, scientists, and drug development professionals can ensure the integrity of this compound and obtain reliable and reproducible results in their studies.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. scispace.com [scispace.com]

- 5. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rjptonline.org [rjptonline.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. longdom.org [longdom.org]

The Enigmatic History of 2-(1-Cyanoethyl)indole: A Technical Overview of a Niche Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Cyanoethyl)indole, systematically known as 2-(1H-indol-2-yl)propanenitrile, is a chemical entity cataloged under CAS number 76017-87-3.[1][2][3] While commercially available as a research intermediate, a thorough investigation of scientific literature and chemical databases reveals a notable absence of detailed information regarding its discovery, historical development, and specific biological applications. This technical guide aims to provide a comprehensive overview of what is known and to infer potential synthetic pathways based on established indole chemistry, while clearly acknowledging the current gaps in publicly accessible data.

Postulated Synthetic Methodologies

While no specific publications detailing the synthesis of this compound have been identified, its structure suggests two primary plausible synthetic routes: the Michael addition of indole to acrylonitrile and the direct alkylation of an indole derivative. The regioselectivity of such reactions is a critical factor, as indole can undergo electrophilic substitution at several positions.

Michael Addition of Indole to Acrylonitrile

The addition of indoles to Michael acceptors like acrylonitrile is a well-established method for carbon-carbon bond formation.[4][5] This reaction is typically catalyzed by a base. The nucleophilic character of indole is most pronounced at the C3 position, which would lead to the formation of 3-(2-cyanoethyl)indole. To achieve substitution at the C2 position, specific catalytic systems or protecting group strategies would likely be necessary to control the regioselectivity. Lewis acids have been employed to catalyze reactions with indoles, but specific conditions favoring C2-alkylation with acrylonitrile are not readily found in the literature.[6]

Direct Alkylation

An alternative approach would be the direct alkylation of a pre-functionalized indole. For instance, the reaction of 2-lithioindole or a corresponding Grignard reagent with 2-chloropropionitrile could theoretically yield the desired product. However, the stability of 2-metalloindoles and potential side reactions would need to be carefully managed.

Experimental Data and Biological Significance

A comprehensive search of scientific databases reveals a significant lack of published experimental data for this compound. Spectroscopic data (NMR, IR, MS), physical constants (melting point, boiling point), and detailed experimental protocols for its synthesis are not available in the public domain.

Similarly, there is no information regarding the biological activity of this compound or its involvement in any signaling pathways. While the indole scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds, the specific contribution of the 2-(1-cyanoethyl) substituent has not been documented.[7][8]

Logical Workflow for Synthesis and Characterization

Given the absence of concrete experimental procedures, a logical workflow for a researcher aiming to synthesize and characterize this compound would involve a systematic exploration of the plausible synthetic routes mentioned above.

References

- 1. This compound | CAS 76017-87-3 | LGC Standards [lgcstandards.com]

- 2. scbt.com [scbt.com]

- 3. 76017-87-3|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 4. Cyanoethylation - Wikipedia [en.wikipedia.org]

- 5. asianpubs.org [asianpubs.org]

- 6. Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Potential Biological Activities of 2-(1-Cyanoethyl)indole: An In-depth Technical Guide

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological properties. Its unique electronic and structural features allow for diverse interactions with biological targets, leading to activities such as anticancer, antimicrobial, and anti-inflammatory effects. The introduction of a cyanoethyl group at the 2-position of the indole ring, as in 2-(1-cyanoethyl)indole, is anticipated to modulate its biological profile. The cyano group can act as a hydrogen bond acceptor or participate in other non-covalent interactions, while the ethyl linker provides conformational flexibility, potentially influencing the compound's binding affinity and selectivity for various biological targets. This whitepaper will explore the potential anticancer, antimicrobial, and anti-inflammatory activities of this compound by examining the established biological profiles of its close structural analogs.

Potential Anticancer Activity

Indole derivatives are well-established as potent anticancer agents, with several compounds approved for clinical use. The presence of a cyano group in indole-containing molecules has been associated with significant antiproliferative and cytotoxic effects against various cancer cell lines.

Inferred Mechanism of Action

Based on studies of analogous compounds, the potential anticancer mechanism of this compound could involve the disruption of cellular processes crucial for cancer cell survival and proliferation. For instance, some indole-acrylonitrile derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division. Other cyano-substituted indoles have demonstrated the ability to induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells.

Quantitative Data from Structural Analogs

The following table summarizes the anticancer activity of various cyano-substituted indole derivatives against different cancer cell lines. This data provides a reference for the potential potency of this compound.

| Compound Class | Cell Line | Activity Metric | Value (µM) |

| Indole-3-acrylonitriles | Various Human Tumor Cell Lines | GI₅₀ | 0.38 - 7.91[1] |

| 3-(1-Benzyl-1H-indol-3-yl)-2-cyano-N-(5-(2-chlorobenzyl)-1,3-thiazol-2-yl)prop-2-enamide | MG-MID (CNS Cancer) | GI₅₀ | 3.903[2] |

| Indole-pyrazole amalgamated α-cyano substituted chalcones | MCF-7 (Breast Cancer) | GI₅₀ | <0.1[3] |

Potential Antimicrobial Activity

The indole nucleus is a common feature in many natural and synthetic antimicrobial agents. The introduction of a cyano group can enhance the antimicrobial properties of the indole scaffold.

Inferred Spectrum of Activity

Structurally related indole derivatives have demonstrated activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species. For instance, certain indole-triazole conjugates exhibit potent antifungal activity.

Quantitative Data from Structural Analogs

The table below presents the minimum inhibitory concentration (MIC) values for several classes of cyano-substituted indole analogs against various microorganisms, suggesting the potential antimicrobial efficacy of this compound.

| Compound Class | Microorganism | MIC (µg/mL) |

| Indole derivatives with 1,2,4-triazole and 1,3,4-thiadiazole | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | 3.125 - 50[4] |

| Synthetic Indole Derivatives | Gram-positive bacteria (MRSA, E. faecalis, E. faecium, B. subtilis) | 0.25 - 16[5] |

| Indole-1,2,4 Triazole Conjugates | Candida tropicalis | 2[6] |

| Indole-1,2,4 Triazole Conjugates | Candida albicans | 2[6] |

Potential Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Indole derivatives have been extensively investigated for their anti-inflammatory properties, with some acting as inhibitors of key inflammatory enzymes and pathways.

Inferred Mechanism of Action

The anti-inflammatory potential of this compound may stem from its ability to inhibit enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins.[7] Additionally, related compounds have been shown to suppress the production of nitric oxide (NO) and inhibit the NF-κB signaling pathway, both of which are central to the inflammatory response.[8]

Quantitative Data from Structural Analogs

The following table summarizes the anti-inflammatory activity of cyano-substituted indole analogs, providing an indication of the potential of this compound as an anti-inflammatory agent.

| Compound Class | Target/Assay | Activity Metric | Value (µM) |

| Cyano substituted 2-phenylindoles | Nitrite Production Inhibition | IC₅₀ | 4.8[8] |

| Cyano substituted 2-phenylindoles | NF-κB Inhibition | IC₅₀ | 8.5[8] |

| Indole-chalcone derivatives | COX-2 Inhibition | IC₅₀ | Varies |

Experimental Protocols

Detailed experimental protocols for the assays mentioned above are crucial for the evaluation of this compound. Below are generalized methodologies for key experiments based on the literature for analogous compounds.

Anticancer Activity - MTT Assay

This assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀/IC₅₀ value.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Characterization and Biological Evaluation of Indole-Pyrazole Amalgamated α-Cyano Substituted Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 5. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 2-(1-Cyanoethyl)indole Derivatives and Analogs for Researchers and Drug Development Professionals

Introduction

Indole-based compounds represent a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Among the vast landscape of indole derivatives, the 2-(1-cyanoethyl)indole core and its analogs have emerged as a promising area of research, demonstrating significant potential in oncology, immunology, and anti-infective applications. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound class, with a focus on quantitative data and detailed experimental protocols to support further research and development.

Synthesis of this compound Derivatives and Analogs

The synthesis of this compound derivatives can be approached through a multi-step process, typically involving the creation of an unsaturated precursor followed by a reduction step. A common strategy is the Knoevenagel condensation of 2-(1H-indol-2-yl)acetonitrile with various aromatic aldehydes to yield 2-(1H-indol-2-yl)-3-arylacrylonitriles. These unsaturated intermediates can then be selectively reduced to the desired saturated this compound core.

Experimental Protocol: Synthesis of 2-(1H-indol-2-yl)-3-arylacrylonitrile Precursors

This protocol is adapted from the work of Głowacka et al. (2023).

Materials:

-

2-(1H-indol-2-yl)acetonitrile

-

Appropriate aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)

-

Sodium methoxide

-

Anhydrous methanol

-

Dichloromethane

-

Silica gel for column chromatography

Procedure:

-

Prepare a solution of sodium methoxide by dissolving sodium metal in anhydrous methanol.

-

To a solution of 2-(1H-indol-2-yl)acetonitrile in anhydrous methanol, add the sodium methoxide solution dropwise.

-

Stir the reaction mixture for 30 minutes at ambient temperature.

-

Add the desired aromatic aldehyde to the reaction mixture.

-

Continue stirring the mixture overnight at ambient temperature.

-

The precipitated product is collected by vacuum filtration and washed with methanol.

-

If necessary, the crude product is purified by silica gel column chromatography using dichloromethane as the eluent.

Experimental Protocol: Reduction of 2-(1H-indol-2-yl)-3-arylacrylonitriles to 2-(1-Cyano-2-arylethyl)indoles

A plausible method for the reduction of the α,β-unsaturated nitrile is through catalytic hydrogenation.

Materials:

-

2-(1H-indol-2-yl)-3-arylacrylonitrile

-

Palladium on carbon (Pd/C, 10%)

-

Methanol or Ethanol

-

Hydrogen gas supply

-

Filter agent (e.g., Celite)

Procedure:

-

Dissolve the 2-(1H-indol-2-yl)-3-arylacrylonitrile in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or recrystallization as needed.

Biological Activities and Quantitative Data

Derivatives of the this compound scaffold have demonstrated a range of biological activities, most notably as anticancer, antimicrobial, and immunomodulatory agents through the inhibition of the STING (Stimulator of Interferon Genes) pathway.

Anticancer Activity

A series of 2-(1H-indol-2-yl)-3-arylacrylonitrile analogs have been evaluated for their in vitro anticancer activity against a panel of approximately 60 human tumor cell lines by the National Cancer Institute (NCI), USA. The data is presented as GI₅₀ (concentration for 50% growth inhibition) and TGI (concentration for total growth inhibition).

| Compound | Derivative | Cell Line | GI₅₀ (µM) | TGI (µM) |

| 5c | 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile | Leukemia (HL-60(TB)) | 0.0244 | 0.0866 |

| Non-Small Cell Lung Cancer (NCI-H522) | 0.03 | 0.09 | ||

| Colon Cancer (COLO 205) | 0.04 | 0.12 | ||

| CNS Cancer (SF-539) | 0.05 | 0.15 | ||

| Ovarian Cancer (OVCAR-3) | 0.06 | 0.18 | ||

| Renal Cancer (A498) | 0.07 | 0.21 | ||

| Breast Cancer (MDA-MB-468) | 5.06 | >100 | ||

| 2l | 2-(1H-indol-2-yl)-3-(4-methoxyphenyl)acrylonitrile | Leukemia | 0.38 | 2.5 |

| Non-Small Cell Lung Cancer | 0.45 | 3.1 | ||

| Colon Cancer | 0.52 | 4.2 | ||

| 5a | 2-(1-methyl-1H-indol-2-yl)-3-phenylacrylonitrile | Leukemia | 1.2 | 8.5 |

| 5b | 3-(4-chlorophenyl)-2-(1-methyl-1H-indol-2-yl)acrylonitrile | Leukemia | 0.98 | 6.7 |

| 5d | 3-(4-methoxyphenyl)-2-(1-methyl-1H-indol-2-yl)acrylonitrile | Leukemia | 0.75 | 5.1 |

Data extracted from Głowacka et al. (2023).

Antimicrobial Activity

Selected 2-(1H-indol-2-yl)-3-acrylonitriles have also been assessed for their antibacterial and antifungal activities.

| Compound | Derivative | Microorganism | MIC (µg/mL) |

| 2x | 2-(1H-indol-2-yl)-3-(1H-pyrrol-2-yl)acrylonitrile | Staphylococcus aureus | 15.6 |

| Escherichia coli | 31.2 | ||

| Candida albicans | 62.5 |

Data extracted from Głowacka et al. (2023).

STING Pathway Inhibition

Recent studies have identified indole derivatives as potent inhibitors of the STING pathway, which plays a crucial role in innate immunity. Aberrant STING activation is implicated in various inflammatory and autoimmune diseases.

| Compound | Derivative | Assay | IC₅₀ (µM) |

| 4dc | Novel indole derivative | RAW-Lucia™ ISG cells | 0.14 |

| THP1-Dual™ cells | 0.39 |

Data from Zhou et al. (2025a) as cited in related literature.

Experimental Protocols for Biological Assays

Anticancer Activity Assay (NCI-60 Human Tumor Cell Line Screen)

Principle: The assay determines the effect of a test compound on the growth of 60 different human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

Protocol Outline:

-

Cell Plating: Human tumor cell lines are grown in RPMI 1640 medium containing 5% fetal bovine serum and 2 mM L-glutamine. Cells are plated in 96-well microtiter plates.

-

Compound Addition: After 24 hours, the test compound is added at five different concentrations (typically 10-fold dilutions).

-

Incubation: The plates are incubated for 48 hours at 37°C, 5% CO₂, and 100% humidity.

-

Cell Viability Measurement: Sulforhodamine B (SRB) protein assay is used to determine cell viability. The SRB assay involves fixing the cells with trichloroacetic acid, staining with SRB, and then solubilizing the bound dye with Tris base. The absorbance is read on an automated plate reader.

-

Data Analysis: The absorbance data is used to calculate the GI₅₀ (concentration causing 50% growth inhibition) and TGI (concentration causing total growth inhibition) values.

Antimicrobial Activity Assay (Microbroth Dilution Method)

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the growth of a specific microorganism.

Protocol Outline:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The test compound is serially diluted in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

STING Inhibition Assay (Reporter Cell Line)

Principle: This assay utilizes a cell line (e.g., RAW-Lucia™ ISG or THP1-Dual™) that has been engineered to express a reporter gene (e.g., luciferase) under the control of an interferon-stimulated response element (ISRE). Activation of the STING pathway leads to the expression of the reporter gene, which can be quantified.

Protocol Outline:

-

Cell Seeding: Reporter cells are seeded in a 96-well plate.

-

Compound Treatment: The cells are pre-treated with various concentrations of the test indole derivative for a specified period (e.g., 1-2 hours).

-

STING Agonist Stimulation: The STING pathway is activated by adding a known STING agonist (e.g., cGAMP, DMXAA).

-

Incubation: The plates are incubated for a period sufficient to allow for reporter gene expression (e.g., 24 hours).

-

Reporter Gene Assay: The activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer after the addition of the appropriate substrate.

-

Data Analysis: The luminescence signal is normalized to control wells, and the IC₅₀ value (concentration causing 50% inhibition of the STING agonist-induced signal) is calculated.

Mechanism of Action: STING Pathway Inhibition

The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage. Upon activation, STING triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. Indole derivatives have been shown to inhibit this pathway, potentially by interfering with STING activation or downstream signaling events.

Figure 1: The cGAS-STING signaling pathway and the inhibitory action of this compound derivatives.

Conclusion